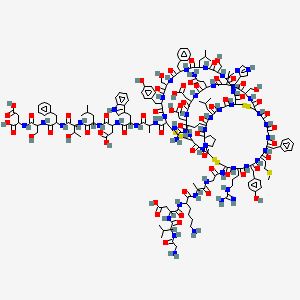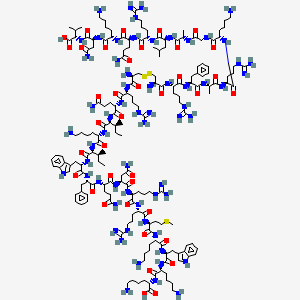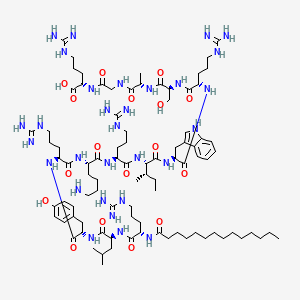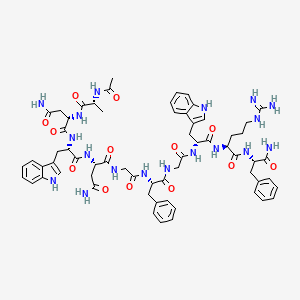
186319-68-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 186319-68-6 is known as β-Amyloid (1-20). This synthetic peptide consists of the first 20 amino acids of the beta amyloid protein. It is primarily used in research settings to study the properties and effects of beta amyloid proteins, which are significant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-20) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of β-Amyloid (1-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
β-Amyloid (1-20) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .
Applications De Recherche Scientifique
β-Amyloid (1-20) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and their interactions with other biomolecules.
Medicine: Researching the involvement of amyloid peptides in neurodegenerative diseases like Alzheimer’s disease and developing potential therapeutic strategies.
Industry: Used in the development of diagnostic tools and assays for detecting amyloid-related pathologies.
Mécanisme D'action
The mechanism of action of β-Amyloid (1-20) involves its interaction with cellular membranes and proteins. It can aggregate to form oligomers and fibrils, which are toxic to neurons. These aggregates disrupt cellular functions by interfering with membrane integrity, ion homeostasis, and signaling pathways. The peptide’s effects are mediated through interactions with receptors and enzymes involved in amyloid processing and clearance .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Amyloid (1-37): Consists of the first 37 amino acids of the beta amyloid protein.
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids.
β-Amyloid (1-42): Includes the first 42 amino acids and is more prone to aggregation than shorter forms.
Uniqueness
β-Amyloid (1-20) is unique due to its shorter length, which makes it easier to study specific interactions and properties without the complexity of longer peptides. Its shorter sequence allows for detailed analysis of the initial stages of amyloid aggregation and its effects on cellular functions .
Propriétés
Numéro CAS |
186319-68-6 |
|---|---|
Formule moléculaire |
C₁₁₃H₁₅₇N₃₁O₃₂ |
Poids moléculaire |
2461.70 |
Séquence |
One Letter Code: DAEFRHDSGYEVHHQKLVFF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
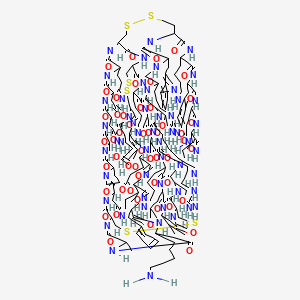
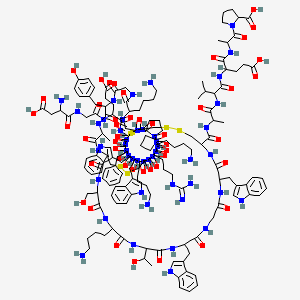
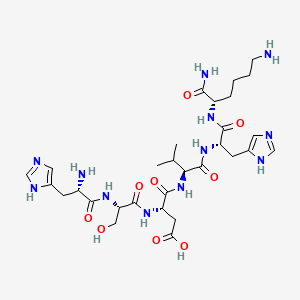
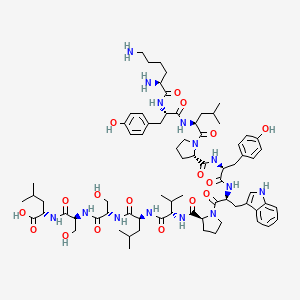
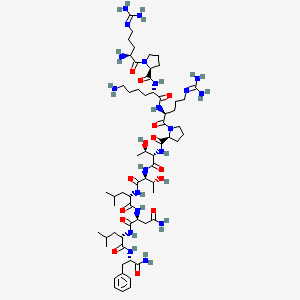
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
